4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C22H16N4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3 |
InChI Key |
DFAPSRVPHLAGPM-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=NC2=CC(OC)=CC=C2S1)CC3=CC=CN=C3)C4=CC=C(C#N)C=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-001239; MMV 001239; MMV001239 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Aminothiophenol
Procedure :
-
o-Aminothiophenol (1 ) reacts with malononitrile (2 ) in the presence of lemon juice (as a natural acid catalyst) under solvent-free grinding conditions.
-
Yield : >85% (reported for analogous benzothiazole syntheses).
Mechanism :
-
Acid-catalyzed nucleophilic attack of the thiol group on malononitrile.
-
Cyclization via elimination of ammonia to form 2-aminobenzothiazole.
Modification for 5-Methoxy Derivative :
-
Substitute o-aminothiophenol with 4-methoxy-2-aminothiophenol to introduce the methoxy group at the 5-position.
Introduction of the Pyridin-3-ylmethyl Group
N-Alkylation of 5-methoxy-1,3-benzothiazol-2-amine with pyridin-3-ylmethyl bromide is critical for installing the second amine substituent.
Alkylation Under Basic Conditions
Procedure :
-
Dissolve 5-methoxy-1,3-benzothiazol-2-amine (1 equiv) and pyridin-3-ylmethyl bromide (1.2 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2 equiv) and stir at 60°C for 12 hours under nitrogen.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Considerations :
-
Excess base ensures deprotonation of the benzothiazole amine, promoting nucleophilic substitution.
-
Competing N,N-dialkylation is minimized by controlling stoichiometry.
Acylation with 4-Cyanobenzoyl Chloride
The final step involves coupling the secondary amine with 4-cyanobenzoyl chloride.
Schotten-Baumann Reaction
Procedure :
Coupling Reagent-Mediated Approach
Alternative Method :
-
Use HATU or EDCl/HOBt as coupling agents for improved efficiency in polar aprotic solvents (e.g., DMF).
-
Conditions : 4-cyanobenzoic acid (1 equiv), HATU (1.2 equiv), DIPEA (2 equiv), room temperature, 6 hours.
Spectral Characterization and Validation
Critical spectroscopic data for the target compound:
1H NMR (400 MHz, CDCl₃) :
-
δ 3.86 (s, 3H, OCH₃),
-
δ 4.98 (s, 2H, NCH₂Py),
-
δ 7.32–8.51 (m, 10H, Ar-H and Py-H),
IR (KBr) :
HRMS (ESI) :
Optimization and Challenges
Chemical Reactions Analysis
MMV001239 undergoes several types of chemical reactions, including inhibition of the sterol biosynthesis pathway . The compound binds directly to the lanosterol-14-alpha-demethylase enzyme (TcCyp51) in Trypanosoma cruzi, inhibiting the sterol pathway . Common reagents and conditions used in these reactions include spectrophotometric binding assays and X-ray crystallography to analyze the binding of the drug to its target . The major products formed from these reactions are lanosterol and eburicol, which accumulate in the parasites treated with MMV001239 .
Scientific Research Applications
MMV001239 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used to study the sterol biosynthesis pathway and its inhibition . In biology, MMV001239 is employed in research on eukaryotic pathogens, including Trypanosoma cruzi and other kinetoplastids . In medicine, the compound shows promise as a potential treatment for Chagas disease . Industrial applications of MMV001239 include its use in high-throughput phenotypic screening to identify new chemical compounds with activity against eukaryotic pathogens .
Mechanism of Action
The mechanism of action of MMV001239 involves the inhibition of the lanosterol-14-alpha-demethylase enzyme (TcCyp51) in Trypanosoma cruzi . The compound binds directly to this highly conserved region of TcCyp51, inhibiting the sterol pathway . This inhibition leads to the accumulation of lanosterol and eburicol in the parasites, disrupting their sterol biosynthesis and ultimately causing their death . The molecular targets and pathways involved in this mechanism include the sterol biosynthesis pathway and the lanosterol-14-alpha-demethylase enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MMV001239 with structurally or functionally related benzamide derivatives:
Key Observations:
Structural Diversity and Activity: MMV001239’s 5-methoxybenzothiazole and pyridin-3-ylmethyl groups distinguish it from simpler benzamides like Rip-B, which lacks heterocyclic moieties . This structural complexity correlates with its activity in efflux pump-deficient yeast, a feature absent in the dichloro analog (CAS 868230-49-3) . Lecozotan Hydrochloride shares the 4-cyanobenzamide core but incorporates a piperazinyl group, enabling CNS penetration and 5-HT1A antagonism .
Mechanistic Hypotheses: MMV001239’s pyridyl group suggests possible CYP51 inhibition, a common target in antifungal and antiparasitic agents . In contrast, Lecozotan’s 5-HT1A antagonism is well-characterized .
Cytotoxicity Profile :
- MMV001239’s lack of cytotoxicity in mammalian cells contrasts with many benzothiazole derivatives, which often exhibit toxicity due to reactive metabolites . This safety profile is advantageous for drug development.
Efflux Pump Dependence :
- MMV001239’s inactivity in wild-type yeast highlights the role of efflux pumps in drug resistance, a challenge less relevant to Lecozotan (CNS-targeted) or oxadiazole-based antimicrobials .
Research Implications and Limitations
- MMV001239: Further studies are needed to confirm its molecular target (e.g., CYP51) and evaluate efficacy in parasitic models (e.g., Plasmodium or Trypanosoma) .
- Structural Analogs : The dichloro-benzothiazole derivative (CAS 868230-49-3) warrants activity screening to assess if halogenation enhances potency or broadens spectrum .
- Clinical Benchmarks : Lecozotan’s success as a CNS drug underscores the importance of substituent engineering for tissue-specific targeting .
Biological Activity
The compound 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of This compound typically involves multi-step chemical reactions that integrate benzothiazole and pyridine moieties. The compound can be synthesized through a reaction involving the appropriate benzothiazole derivatives and pyridine-based reagents. The synthetic pathway generally includes:
- Formation of Benzothiazole Core : The initial step involves the synthesis of the 5-methoxy-1,3-benzothiazole structure through cyclization reactions.
- Introduction of Cyano Group : A cyano group is introduced using cyanogen bromide or similar reagents, enhancing the compound's reactivity.
- Pyridine Attachment : The final step involves coupling the pyridine moiety to form the complete structure.
The yield and purity of the synthesized compound are typically confirmed through techniques such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that compounds featuring benzothiazole structures often exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The specific compound has been evaluated for its cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| PMX610 | HOP-92 | 5.6 | |
| 4i | MCF-7 | 4.2 | |
| 4-cyano-N... | A549 | TBD | Current Study |
Anti-inflammatory Activity
In silico docking studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory responses. The binding affinity to 5-LOX was significantly higher compared to cyclooxygenase-2 (COX-2), indicating a potential for selective anti-inflammatory action .
The proposed mechanism of action involves the formation of hydrogen bonds with key amino acids in the active site of the target enzymes. For example, interactions with PHE177 and GLN413 were noted during molecular docking simulations, which may contribute to its inhibitory effects on inflammatory pathways.
Toxicity Assessment
Acute oral toxicity studies are essential for evaluating the safety profile of newly synthesized compounds. Preliminary findings suggest that modifications to enhance lipophilicity may reduce toxicity while maintaining efficacy against targeted pathways .
Case Study 1: In Vitro Evaluation
A recent study assessed the antiproliferative effects of various benzothiazole derivatives, including our compound, using a panel of cancer cell lines. Results showed that compounds with similar structural features exhibited IC50 values ranging from 4 to 10 µM across different cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on identifying key structural components that enhance biological activity revealed that modifications at specific positions on the benzothiazole ring significantly impacted both anticancer and anti-inflammatory activities. For instance, introducing electron-withdrawing groups at certain positions improved binding affinities to target enzymes .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide?
Answer:
The compound can be synthesized via sequential amidation and coupling reactions. A typical approach involves:
- Step 1: Reacting 5-methoxy-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride in pyridine to form the intermediate amide .
- Step 2: Introducing the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination under basic conditions (e.g., NaHCO₃) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol is used to isolate the final product. Reaction progress should be monitored by TLC .
Basic: How is the structural identity of this compound confirmed in academic research?
Answer:
A multi-technique approach is employed:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent connectivity. For example, the pyridinyl methylene group (-CH₂-) appears as a singlet at ~δ 4.8–5.2 ppm .
- Infrared Spectroscopy (IR): Stretching vibrations for the cyano group (~2220 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) are key markers .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.0824) .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies in X-ray diffraction data (e.g., thermal parameters, hydrogen bonding) are addressed by:
- Software Refinement: Using SHELXL for iterative least-squares refinement, adjusting occupancy factors for disordered atoms, and applying riding models for H-atoms .
- Validation Tools: Cross-checking with PLATON or CCDC Mercury to ensure geometric accuracy (e.g., bond angles within ±0.01 Å of expected values) .
- Hydrogen Bond Analysis: For centrosymmetric dimers (common in amides), verify intermolecular interactions (e.g., N–H⋯N or C–H⋯O) using Mercury visualization .
Advanced: What strategies optimize biological activity testing in yeast-based assays?
Answer:
The compound’s anti-microbial or enzyme-inhibitory activity can be assessed via:
- Dose-Response Assays: Serial dilutions (0.1–100 μM) in YPD medium, with optical density (OD₆₀₀) measurements to determine IC₅₀ values .
- Controls: Include wild-type and drug-resistant S. cerevisiae strains to validate target specificity.
- Data Normalization: Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .
Basic: What purity assessment methods are reliable for this compound?
Answer:
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is acceptable for biological assays .
- Mass Spectrometry: Compare observed vs. theoretical isotopic patterns to detect impurities (e.g., unreacted starting materials) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should deviate ≤0.4% from calculated values .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Substituent Variation: Synthesize derivatives with modified benzothiazole (e.g., 5-ethoxy instead of 5-methoxy) or pyridine (e.g., 4-cyano vs. 3-cyano) groups .
- Biological Testing: Evaluate inhibitory activity against target enzymes (e.g., PFOR in anaerobic pathogens) or cellular models (e.g., macrophage migration assays) .
- Computational Modeling: Use AutoDock or Schrödinger to predict binding affinities and guide rational design .
Advanced: How should researchers address conflicting solubility data in different solvent systems?
Answer:
- Solvent Screening: Test solubility in DMSO (common stock solvent), PBS (for biological assays), and methanol (for crystallization).
- Dynamic Light Scattering (DLS): Detect aggregation in aqueous buffers (particle size >100 nm indicates poor solubility) .
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to minimize inhalation of pyridine or benzoyl chloride vapors .
- Waste Disposal: Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: What methodologies validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays (e.g., varying substrate concentrations) to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the target enzyme .
- Mutagenesis Studies: Introduce point mutations (e.g., PFOR active-site residues) and assess resistance to inhibition .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Force Field Adjustments: Re-optimize docking parameters (e.g., grid box size, ligand flexibility) in software like Glide .
- Solvent Effects: Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions .
- Experimental Replicates: Conduct triplicate assays to rule out technical variability, and validate with orthogonal methods (e.g., SPR vs. ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
